1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol

Description

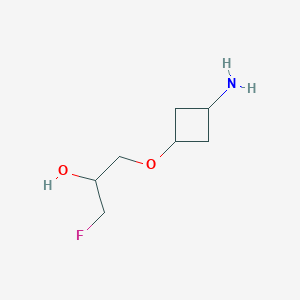

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol is a fluorinated secondary alcohol characterized by a cyclobutane ring substituted with an amino group at the 3-position and an ether-linked fluoropropanol chain. The fluorine atom enhances metabolic stability and may facilitate radiolabeling (e.g., with $^{18}\text{F}$) for imaging applications, while the cyclobutoxy group introduces steric constraints that could influence target binding or pharmacokinetics .

Properties

Molecular Formula |

C7H14FNO2 |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

1-(3-aminocyclobutyl)oxy-3-fluoropropan-2-ol |

InChI |

InChI=1S/C7H14FNO2/c8-3-6(10)4-11-7-1-5(9)2-7/h5-7,10H,1-4,9H2 |

InChI Key |

REICPGLDWXTZOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OCC(CF)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex molecules and materials.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Observations :

- The cyclobutane ring in the target compound introduces ring strain and rigidity, unlike the flexible piperidine/piperazine derivatives in .

- [18F]-S16 has a larger aromatic system (quinoxaline-phenoxy), enabling $\pi$-$\pi$ interactions critical for binding amyloid-beta in Alzheimer’s disease imaging.

Reactivity Trends :

- The cyclobutoxy group’s strain may increase susceptibility to ring-opening reactions compared to unstrained ethers.

- Piperidine/piperazine derivatives exhibit basicity at the amine, enabling salt formation for improved solubility.

Physical and Chemical Properties

Notes:

- The cyclobutane ring may reduce solubility compared to piperidine derivatives due to reduced hydrogen-bonding capacity.

- [18F]-S16’s lipophilicity aids blood-brain barrier penetration, critical for CNS imaging .

Biological Activity

1-(3-Aminocyclobutoxy)-3-fluoropropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Molecular Formula: C8H15FNO2

Molecular Weight: 175.21 g/mol

IUPAC Name: this compound

Canonical SMILES: C(C(C(F)O)N)OC1CCC1

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: Cyclobutane derivatives and fluorinated alcohols.

- Reagents: Common reagents include amines for amination reactions and fluorinating agents.

- Conditions: Controlled temperature and pressure conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The presence of the amino group allows for hydrogen bonding with target proteins, potentially influencing their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, effective against certain bacterial strains.

- Neuroprotective Effects: Investigations into its neuroprotective capabilities have shown promise in reducing oxidative stress in neuronal cells.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that treatment with this compound reduced apoptosis in neuronal cell lines exposed to oxidative stress. The compound showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Properties |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Compound A | High | Low | High |

| Compound B | Low | Moderate | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.